molecular formula C15H10FNO2 B5570550 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B5570550
M. Wt: 255.24 g/mol
InChI Key: RTPJBFXQWBKYND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one and related compounds involves several steps and techniques. One efficient method for synthesizing benzoxazinones includes a cascade synthesis involving the coupling of o-halophenols and 2-halo-amides, catalyzed by copper (Chen, Shen, & Bao, 2009). Other approaches include the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents, highlighting the versatility in functionalizing the benzoxazine ring (Nakamura, Uchiyama, & Ohwada, 2003).

Molecular Structure Analysis

The molecular structure of benzoxazinones, including 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, is characterized by its heterocyclic nature and the presence of various substituents, which can influence its chemical behavior and interactions. Studies involving similar compounds provide insights into the structural aspects of these molecules (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazinones are reactive intermediates and can undergo various chemical transformations. For example, the synthesis of phenyl-substituted benzoxazines involves intermediates that can lead to a variety of derivatives, showing the compound's chemical versatility (Banzatti, Heidempergher, & Melloni, 1983). Additionally, benzoxazinones can be used as precursors in the synthesis of other functionalized compounds, as demonstrated by various research studies.

Scientific Research Applications

  • Herbicidal Properties : A study by Hamprecht, Würzer, and Witschel (2004) explored the effects of fluorine substitution in herbicides, specifically in 2-phenyl-4H-3,1-benzoxazin-4-one compounds like bentranil. They found that introducing fluorine atoms can significantly alter herbicidal properties, with 'fluorobentranil' showing promising broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).

  • Synthesis of NK1 Receptor Antagonist Aprepitant : Brands et al. (2003) described an efficient synthesis of Aprepitant, a NK1 receptor antagonist, where a key step involved the use of a fluorophenyl morpholine derivative. This synthesis process highlighted the importance of fluorinated compounds in the development of medically significant drugs (Brands et al., 2003).

  • Antitumor Properties : Hutchinson et al. (2001) synthesized a series of mono- and difluorinated benzothiazoles, including 2-(4-fluorophenyl) derivatives, and tested them for cytotoxicity against various cancer cell lines. They found potent cytotoxic activity in specific human breast cancer cell lines, indicating the potential of fluorinated benzothiazoles in cancer treatment (Hutchinson et al., 2001).

  • Intracellular Calcium Activity : Bourlot et al. (1998) investigated substituted 1,4-benzoxazines with an amino side chain at the 2-position for their activity on intracellular calcium. They found that compounds with a homoveratrylamino moiety, possibly including fluorophenyl derivatives, exhibited superior potency (Bourlot et al., 1998).

  • Fluorescent Probe Sensing : Tanaka et al. (2001) developed benzoxazole and benzothiazole analogs, including fluorophenyl derivatives, as fluorescent probes for sensing magnesium and zinc cations. These probes were sensitive to pH changes, showing potential applications in chemical sensing (Tanaka et al., 2001).

  • Synthesis of Fluorinated Heterocycles : Zhao et al. (2015) described the synthesis of fluorinated 4H-3,1-benzoxazines through the electrophilic fluorocyclization of olefinic amides. This method is notable for its mild conditions and functional group tolerance, highlighting the versatility of fluorinated compounds in chemical synthesis (Zhao et al., 2015).

  • Synthesis of Antibacterial Agents : Holla, Bhat, and Shetty (2003) focused on synthesizing new molecules with antibacterial properties, using fluorophenyl groups as key pharmacophores. This research demonstrates the significance of fluorinated compounds in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its potency, reducing its side effects, or testing it in clinical trials .

properties

IUPAC Name

2-(4-fluorophenyl)-8-methyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-3-2-4-12-13(9)17-14(19-15(12)18)10-5-7-11(16)8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJBFXQWBKYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

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